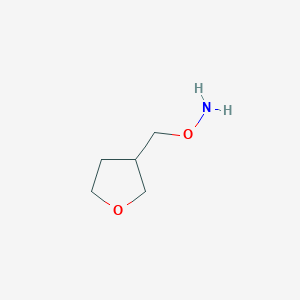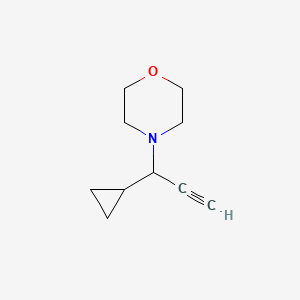
1-(3,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group, along with a 3,5-dimethylphenyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylbenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutane ring. Subsequent hydrolysis and oxidation steps yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products:
Oxidation: Formation of 1-(3,5-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(3,5-Dimethylphenyl)-3-hydroxycyclobutane-1-methanol.
Substitution: Formation of brominated or sulfonated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring may also interact with hydrophobic regions of proteins, affecting their function. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
- 1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 1-(3,5-Dimethylphenyl)-2-hydroxycyclobutane-1-carboxylic acid
Comparison: 1-(3,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the specific positioning of the hydroxy and carboxylic acid groups on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. The presence of the 3,5-dimethylphenyl group also imparts distinct steric and electronic properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-(3,5-dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-8-3-9(2)5-10(4-8)13(12(15)16)6-11(14)7-13/h3-5,11,14H,6-7H2,1-2H3,(H,15,16) |
Clave InChI |
ZELPCPXRFDJGAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2(CC(C2)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[(Aminooxy)methyl]-4-bromobenzonitrile](/img/structure/B13608075.png)


